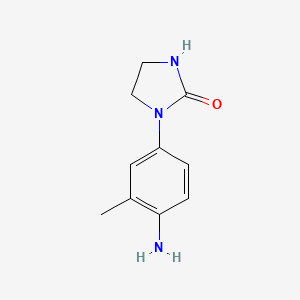

1-(4-Amino-3-methylphenyl)imidazolidin-2-on

Übersicht

Beschreibung

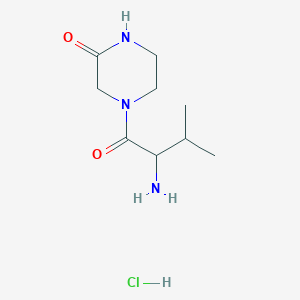

1-(4-Amino-3-methylphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Amino-3-methylphenyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-3-methylphenyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Entwicklung

Diese Verbindung ist ein Strukturmotiv, das in vielen Pharmazeutika vorkommt. Ihre Präsenz in Arzneimitteln ist auf ihre potenzielle biologische Aktivität zurückzuführen, die zur Behandlung verschiedener Krankheiten genutzt werden kann. So werden beispielsweise Derivate des Imidazolidin-2-ons auf ihre Antikonvulsiva-, Antidepressiva- und antimikrobiellen Eigenschaften untersucht .

Synthese von Naturprodukten

Imidazolidin-2-one sind in natürlichen Alkaloiden vorhanden, die von Pflanzen und anderen Organismen produzierte Verbindungen sind. Diese Strukturen sind oft komplex und besitzen signifikante biologische Aktivitäten. Die Synthese dieser Naturstoffe kann zur Entdeckung neuer Medikamente und Behandlungen führen .

Chirale Hilfsstoffe in der asymmetrischen Synthese

Die Verbindung dient als chirales Hilfsmittel in der asymmetrischen Synthese. Chirale Hilfsstoffe werden verwendet, um die Stereoselektivität in chemischen Reaktionen zu induzieren, was entscheidend ist, um Verbindungen mit der gewünschten 3D-Orientierung zu erzeugen, ein Schlüsselfaktor für die Wirksamkeit von Medikamenten .

Synthetische Zwischenprodukte

Als synthetisches Zwischenprodukt kann 1-(4-Amino-3-methylphenyl)imidazolidin-2-on in eine Vielzahl komplexer Strukturen umgewandelt werden. Diese Vielseitigkeit macht es zu einem wertvollen Werkzeug in der organischen Synthese, das es Chemikern ermöglicht, komplexere Moleküle aus einfacheren aufzubauen .

Katalyse

Diese Verbindung ist an katalytischen Prozessen beteiligt, die für effiziente chemische Umwandlungen unerlässlich sind. So kann sie beispielsweise in Carbonylierungsreaktionen eingesetzt werden, bei denen eine Carbonylgruppe in ein Substrat eingeführt wird. Solche Reaktionen sind grundlegend für die Herstellung verschiedener Chemikalien und Materialien .

Materialwissenschaft

In der Materialwissenschaft können Derivate der Verbindung verwendet werden, um die Eigenschaften von Materialien wie Polymeren zu verändern. Durch die Einarbeitung von Imidazolidin-2-on-Derivaten in Materialien können Wissenschaftler deren Festigkeit, Flexibilität oder andere gewünschte Eigenschaften verbessern .

Wirkmechanismus

The synthesis of imidazolidin-2-ones has been a subject of continuous research, with efforts directed towards developing sustainable and efficient protocols . Some of the common approaches to synthesize imidazolidin-2-one derivatives include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Biochemische Analyse

Biochemical Properties

1-(4-Amino-3-methylphenyl)imidazolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases and transferases, modulating their catalytic activities. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. Additionally, 1-(4-Amino-3-methylphenyl)imidazolidin-2-one can impact gene expression by interacting with transcription factors and regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 1-(4-Amino-3-methylphenyl)imidazolidin-2-one can bind to the active site of enzymes, inhibiting their catalytic activity by blocking substrate access. Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function may vary depending on the duration of exposure. Long-term exposure to 1-(4-Amino-3-methylphenyl)imidazolidin-2-one has been associated with changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

1-(4-Amino-3-methylphenyl)imidazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities. The metabolic flux and levels of specific metabolites can be influenced by the presence of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, efflux, and intracellular trafficking of the compound, influencing its localization and accumulation. For example, certain ATP-binding cassette (ABC) transporters may play a role in the efflux of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one from cells, while solute carrier (SLC) transporters may mediate its uptake .

Subcellular Localization

The subcellular localization of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Eigenschaften

IUPAC Name |

1-(4-amino-3-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-6-8(2-3-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBSCYBVZWEMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)